Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.345. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C14H24N4O2 and a molecular weight of approximately 280.37 g/mol. It features a tert-butyl group, a pyrrolidine ring, and an aminopyrazole moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : Compounds containing pyrazole moieties often exhibit inhibition against various enzymes involved in inflammatory pathways. For example, certain pyrazole derivatives have been shown to inhibit Bruton's tyrosine kinase (BTK), which plays a role in B-cell signaling and inflammation .
- Receptor Interaction : The presence of the amino group in the pyrazole structure enhances its ability to interact with biological receptors, potentially leading to improved efficacy in therapeutic applications.
- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties, with some compounds demonstrating significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation .
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory properties similar to other pyrazole derivatives. For instance:
- Inhibition of Cytokines : Studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17, which are crucial in inflammatory responses .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Antifungal Activity : Some synthesized pyrazole carboxamides displayed notable antifungal activity against various strains, suggesting potential applications in treating fungal infections .
Anticancer Potential
The anticancer properties of this compound are noteworthy:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of human cancer cell lines at low concentrations (GI50 values < 15 nM) .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNFα and IL-17 | |
Antimicrobial | Antifungal activity | |
Anticancer | Inhibition of cell proliferation |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of TNFα production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. The compound exhibited promising results with IC50 values indicating potent inhibitory effects on cell growth.
Properties
IUPAC Name |
tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-11(17)9-16-8-10(14)7-15-16/h7-8,11H,4-6,9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMLZBMKFHWLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.